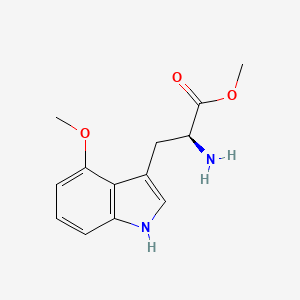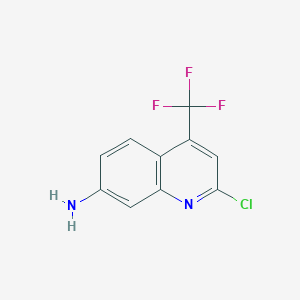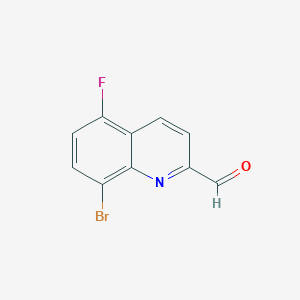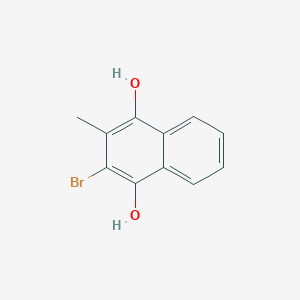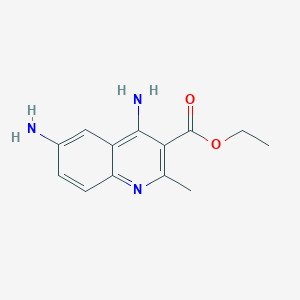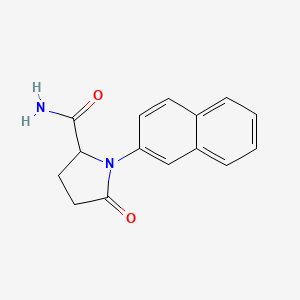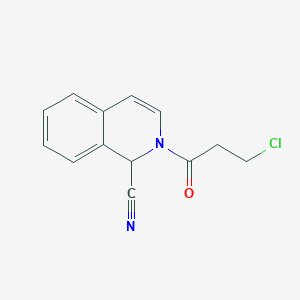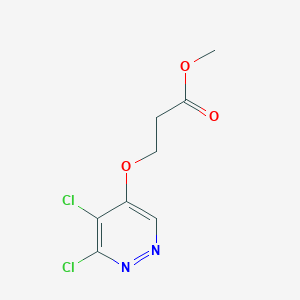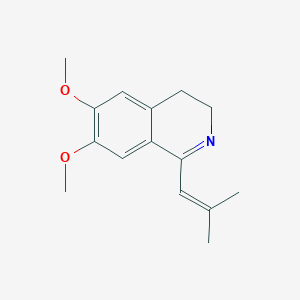
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 2-methylprop-1-en-1-yl group at position 1 of the dihydroisoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl₃) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloro-6,7-dimethoxy-1-(2-methylprop-1-en-1-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but includes a chlorine atom at position 8.
4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-one: This compound has a hydroxyl group at position 4 and a methyl group at position 1.
Uniqueness
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is unique due to its specific substitution pattern and the presence of both methoxy and 2-methylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53957-21-4 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(2-methylprop-1-enyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
CUMFZCSPPRDCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=NCCC2=CC(=C(C=C21)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



